molecular formula C20H14ClN5O3 B6106659 2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide

2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide

Cat. No. B6106659
M. Wt: 407.8 g/mol
InChI Key: XGSIQFITHSRNIR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research in recent years. In

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide is not well understood. However, it is believed to interact with DNA and induce cell death by causing DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. These include anti-tumor activity, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to possess anti-inflammatory activity and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide in lab experiments is its ability to act as a fluorescent probe for the detection of DNA damage. This makes it a valuable tool for studying the effects of various agents on DNA. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide. One area of research involves the development of new analogs of this compound with improved anti-cancer activity. Another area of research involves the use of this compound as a tool for studying the effects of DNA damage on cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide involves a multi-step process that begins with the preparation of 2-amino-5-nitrobenzoic acid. This is followed by the synthesis of 2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The final step involves the reaction of the acid chloride with 2-amino-5-chlorobenzamide to yield the desired product.

Scientific Research Applications

2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of DNA damage. This compound has also been shown to possess anti-tumor activity, and its potential as an anti-cancer agent is currently being investigated.

properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)benzotriazol-5-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-2-5-14(6-3-12)25-23-18-9-4-13(10-19(18)24-25)22-20(27)16-11-15(26(28)29)7-8-17(16)21/h2-11H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSIQFITHSRNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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